(2,5-dioxopyrrolidin-1-yl) 16-azidohexadecanoate
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Overview
Description
(2,5-dioxopyrrolidin-1-yl) 16-azidohexadecanoate is a synthetic compound that combines a pyrrolidinone ring with an azido-functionalized fatty acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) 16-azidohexadecanoate typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the condensation of succinic anhydride with ammonia or primary amines under acidic conditions.
Azido Functionalization: The azido group is introduced by reacting 16-bromohexadecanoic acid with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) 16-azidohexadecanoate undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming amines or other derivatives.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, DMF, elevated temperatures.
Reduction: Hydrogen gas, palladium catalyst.
Cycloaddition: Copper(I) catalysts, room temperature.
Major Products Formed
Amines: Formed from the reduction of the azido group.
Triazoles: Formed from cycloaddition reactions.
Scientific Research Applications
(2,5-dioxopyrrolidin-1-yl) 16-azidohexadecanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) 16-azidohexadecanoate involves its ability to undergo various chemical transformations. The azido group is highly reactive and can participate in click chemistry reactions, making it useful for bioconjugation and material science applications . The pyrrolidinone ring provides stability and can interact with various molecular targets, enhancing the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
(2,5-dioxopyrrolidin-1-yl) 16-bromohexadecanoate: Similar structure but with a bromo group instead of an azido group.
(2,5-dioxopyrrolidin-1-yl) 16-hydroxyhexadecanoate: Contains a hydroxy group instead of an azido group.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) 16-azidohexadecanoate is unique due to its azido group, which provides high reactivity and versatility in chemical reactions. This makes it particularly valuable for applications in click chemistry and bioconjugation .
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 16-azidohexadecanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O4/c21-23-22-17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-20(27)28-24-18(25)15-16-19(24)26/h1-17H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZELSMLILLPILZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCCCCCCCCCCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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